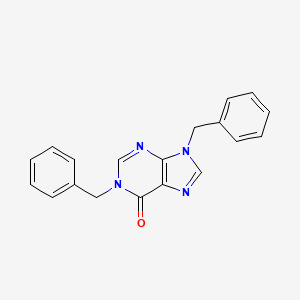

1,9-Dibenzyl-1,9-dihydro-6h-purin-6-one

Description

Classification and Context as a Purine (B94841) Derivative and Nucleoside Analog

1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one is classified as an N-substituted purine derivative. The nitrogen atoms of the purine ring are common sites for modification, leading to a wide variety of synthetic and natural compounds with diverse biological activities. microbenotes.comresearchgate.net The attachment of alkyl or aryl groups to these nitrogens can drastically change the molecule's size, shape, solubility, and electronic distribution, which in turn dictates its biological interactions. nih.gov

This compound can also be contextualized as an acyclic nucleoside analog . Natural nucleosides consist of a purine or pyrimidine (B1678525) base attached to a ribose or deoxyribose sugar at the N9 position for purines. utah.educreative-proteomics.com Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides and can interfere with cellular processes, often by being recognized by enzymes involved in nucleic acid synthesis. nih.gov In this compound, the benzyl (B1604629) groups at the N1 and N9 positions take the place of the sugar moiety. Since the benzyl group is not a cyclic sugar, the molecule is termed an "acyclic" analog. Such analogs are a cornerstone of medicinal chemistry, particularly in the development of antiviral and anticancer agents. nih.govnih.govmdpi.com

Historical Perspective of Purine Chemistry and Derivatives in Academic Research

The study of purine chemistry has a rich history dating back over two centuries, marked by foundational discoveries that paved the way for modern biochemistry and medicinal chemistry. The field's progression from isolation of natural products to complex organic synthesis is a testament to the development of organic chemistry itself.

One of the towering figures in this field was the German chemist Hermann Emil Fischer. In 1884, Fischer coined the term "purine" (from purum and uricum, referencing its relation to uric acid). wikipedia.orgsciencenotes.org His systematic investigation into the structures of uric acid, xanthine (B1682287), caffeine, and guanine (B1146940) established that they all belonged to the same family of chemical compounds. wikipedia.orgacademie-sciences.fr Fischer's crowning achievement in this area was his successful synthesis of purine itself in 1898. wikipedia.org This work, along with his research on sugars, earned him the Nobel Prize in Chemistry in 1902. nobelprize.orgsciencehistory.orgnih.gov

The table below highlights some of the key milestones in the history of purine chemistry.

| Year | Discovery | Researcher(s) | Significance |

| 1776 | Isolation of uric acid from kidney stones. wikipedia.org | Carl Wilhelm Scheele | First isolation of a purine derivative, though its structure was then unknown. wikipedia.org |

| 1817 | Isolation of xanthine from urinary calculi. britannica.com | Alexander Marcet | Identification of another member of the purine family. britannica.com |

| 1884 | Coined the term "purine" and proposed structures for several derivatives. wikipedia.org | Emil Fischer | Established a unifying concept for a class of related biological molecules. sciencenotes.orgwikipedia.org |

| 1891 | Adenine and guanine identified as decomposition products of nucleic acids. britannica.com | Albrecht Kossel | Linked purines directly to the chemistry of heredity. britannica.com |

| 1898 | First chemical synthesis of the parent purine molecule. wikipedia.org | Emil Fischer | Confirmed the proposed bicyclic structure and opened the door to synthetic purine chemistry. wikipedia.org |

| 1900 | Development of the Traube purine synthesis. wikipedia.org | Wilhelm Traube | Provided a versatile method for synthesizing substituted purines from pyrimidine precursors. wikipedia.org |

These foundational studies created a framework for subsequent generations of scientists to synthesize and investigate countless purine derivatives, leading to the development of numerous therapeutic agents. researchgate.netnih.gov

Significance of Benzylation in Purine Systems

Benzylation, the attachment of a benzyl group, is a specific form of N-alkylation that imparts unique properties to the purine core. The introduction of one or, in this case, two benzyl groups has profound implications for the molecule's physicochemical characteristics and its potential interactions with biological systems.

Physicochemical Effects:

Steric Hindrance: A benzyl group is sterically bulky. Its presence on the purine ring can influence the molecule's conformation and restrict its ability to fit into the active sites of enzymes or receptors. The dihedral angle between the plane of the purine ring and the attached phenyl ring is a critical structural parameter that dictates steric interactions. smolecule.com The presence of benzyl groups at both N1 and N9 introduces significant steric constraints that can direct its binding properties.

Electronic Effects: The phenyl ring of the benzyl group can engage in π-stacking interactions, a type of non-covalent interaction that is important in the structure of DNA and in protein-ligand binding. The electronic nature of substituents on the purine ring is known to correlate with biological activity. smolecule.com

Regioselectivity of Synthesis: The synthesis of N-substituted purines is complicated by the presence of multiple reactive nitrogen atoms (N1, N3, N7, N9). Direct alkylation or benzylation often yields a mixture of isomers, with the N9-substituted product typically being the thermodynamically more stable and predominant isomer. nih.govnih.gov Achieving substitution at other positions, or at multiple positions like N1 and N9, requires specific synthetic strategies to control this regioselectivity. ub.edu Studies on the benzylation of adenine, for instance, have shown that the formation of the N9-adduct is favored, though the reaction kinetics are complex and guided by both enthalpy and entropy. nih.govresearchgate.net

Biological Context: The modification of purines with benzyl groups has been a fruitful strategy in drug discovery. N-benzyl purine derivatives have been investigated for a range of biological activities, including as adenosine (B11128) receptor antagonists and as antiviral agents. nih.govnih.gov For example, a series of 9-benzyl-purines showed potent activity against human rhinoviruses. nih.gov The specific substitution pattern is critical; the addition of other groups to the purine core or to the benzyl ring itself can fine-tune the biological activity. smolecule.comnih.gov Therefore, this compound represents a scaffold whose properties are heavily influenced by the steric and electronic contributions of its two benzyl substituents, making it a subject of interest within the broader study of modified purine nucleoside analogs.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4473-26-1 |

|---|---|

Molecular Formula |

C19H16N4O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

1,9-dibenzylpurin-6-one |

InChI |

InChI=1S/C19H16N4O/c24-19-17-18(21-14-23(19)12-16-9-5-2-6-10-16)22(13-20-17)11-15-7-3-1-4-8-15/h1-10,13-14H,11-12H2 |

InChI Key |

HEPGQOLUAHZZSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=CN(C3=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Computational Chemistry and Molecular Modeling Studies of 1,9 Dibenzyl 1,9 Dihydro 6h Purin 6 One

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can predict various electronic properties, such as the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, which are crucial for understanding a molecule's reactivity and intermolecular interactions.

For 1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311G(d,p) to obtain optimized geometry and electronic properties. The presence of the electron-rich purine (B94841) core, substituted with two benzyl (B1604629) groups, is expected to result in a delocalized π-electron system across the purine ring. The benzyl groups, while primarily contributing to steric bulk, can also influence the electronic environment through inductive and resonance effects.

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For purine derivatives, these orbitals are often localized on the purine ring system. nih.gov

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen and nitrogen atoms of the purine ring. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational flexibility, dynamics, and interactions of a molecule.

For this compound, MD simulations would be instrumental in exploring the conformational landscape arising from the rotation of the two benzyl groups. These simulations are typically performed using force fields like AMBER or CHARMM in a simulated aqueous environment to mimic physiological conditions. The simulations can reveal the preferred orientations of the benzyl groups relative to the purine core and the dynamic range of their motions.

The conformational flexibility of the benzyl groups can have a significant impact on the molecule's ability to bind to a biological target. A flexible molecule may be able to adopt a conformation that is optimal for binding, but it may also pay an entropic penalty upon binding. Analysis of the MD trajectories can identify the most stable and frequently occurring conformations.

Table 2: Conformational Analysis of this compound from a Hypothetical MD Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) | Predominant Conformation |

| N9-C1'-Cα-Cβ (Benzyl at N9) | 75 | 15 | Perpendicular to the purine ring |

| N1-C1''-Cα'-Cβ' (Benzyl at N1) | 85 | 20 | Perpendicular to the purine ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

For a series of analogs of this compound, a QSAR study could be conducted to understand the structural requirements for a specific biological activity, such as inhibitory activity against a particular enzyme. nih.govresearchgate.net This would involve calculating a variety of molecular descriptors for each analog, including electronic, steric, and hydrophobic parameters.

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. A well-validated QSAR model can be a valuable tool in lead optimization, guiding the design of more potent and selective compounds. semanticscholar.org

Table 3: Key Descriptors in a Hypothetical QSAR Model for Purin-6-one Derivatives

| Descriptor | Type | Correlation with Activity | Interpretation |

| LogP | Hydrophobic | Positive | Increased lipophilicity may enhance membrane permeability or binding to a hydrophobic pocket. |

| Molecular Weight (MW) | Steric | Negative | Increased size may lead to steric clashes in the binding site. |

| Dipole Moment | Electronic | Positive | A higher dipole moment may indicate stronger polar interactions with the target. |

| Number of Hydrogen Bond Donors | Topological | Negative | Fewer hydrogen bond donors might be favorable for binding to a non-polar active site. |

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. It is widely used in drug discovery to understand the binding mode of a ligand and to predict its binding affinity.

For this compound, molecular docking studies could be performed to investigate its potential interactions with various biological targets known to be modulated by purine derivatives, such as kinases or G-protein coupled receptors. nih.govdergipark.org.tr The docking process involves placing the ligand in the binding site of the receptor and evaluating the different possible binding poses using a scoring function.

The results of a docking study can provide valuable insights into the key interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The two benzyl groups of the compound would be expected to engage in hydrophobic and aromatic interactions within the binding pocket.

Table 4: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| Valine | Hydrophobic | 3.8 |

| Leucine | Hydrophobic | 4.2 |

| Phenylalanine | π-π Stacking | 4.5 |

| Aspartic Acid | Hydrogen Bond (with purine N-H) | 2.9 |

Note: This table is an illustrative example of the output from a molecular docking study. The specific interactions would depend on the actual protein target, for which there is no specified information for this compound.

Prediction of Reaction Pathways and Mechanistic Insights via Computational Methods

Computational methods can also be employed to predict the likely pathways of chemical reactions and to gain insights into their underlying mechanisms. For the synthesis of this compound, computational studies could be used to investigate the regioselectivity of the N-alkylation of the purine ring.

The alkylation of purines can occur at different nitrogen atoms, and the outcome of the reaction can be influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of a base. nih.govub.edu DFT calculations can be used to model the transition states of the different possible alkylation pathways, allowing for the prediction of the most likely product. nih.gov For instance, calculations can help determine whether the reaction is under kinetic or thermodynamic control. nih.gov

Furthermore, computational methods can be used to predict the metabolic fate of the compound by modeling its interactions with drug-metabolizing enzymes such as cytochrome P450s. These studies can identify potential sites of metabolism on the molecule, which is valuable information for drug development.

Table 5: Computational Prediction of Regioselectivity in the Benzylation of a Purine Precursor

| Position of Alkylation | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio (Kinetic Control) |

| N9 | 15.2 | Major |

| N7 | 18.5 | Minor |

| N1 | 20.1 | Trace |

| N3 | 22.4 | Not observed |

Note: The data in this table are hypothetical and intended to illustrate how computational chemistry can be used to predict reaction outcomes. The actual values would depend on the specific reactants and reaction conditions.

Investigations into the Biological Activities of 1,9 Dibenzyl 1,9 Dihydro 6h Purin 6 One and Its Analogs in Vitro Studies

Antiviral Activity Research

The quest for novel antiviral agents has led to the exploration of various purine (B94841) derivatives. The substitution at the N9 position, in particular with a benzyl (B1604629) group, has been a strategy in the design of compounds with potential antiviral efficacy.

Inhibition of Viral Replication Mechanisms

While direct studies on 1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one are not extensively documented in publicly available literature, research on analogous 9-benzylpurines provides insights into their potential to inhibit viral replication. For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines and 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines have been synthesized and evaluated for their activity against rhinovirus type 1B in cell culture. nih.gov The introduction of a 2-chloro substituent was found to significantly enhance the antiviral activity, suggesting that modifications to the purine ring, in combination with the 9-benzyl group, can effectively disrupt the viral replication cycle. nih.gov

One of the most potent compounds in this series, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, demonstrated an IC50 value of 0.08 microM against rhinovirus serotype 1B. nih.gov However, the activity was found to be serotype-dependent, with a range of sensitivity from 0.08 to 14 microM across 18 other rhinovirus serotypes. nih.gov This class of 9-benzyl-2-chloro-9H-purines represents a novel group of agents with in vitro activity against rhinoviruses. nih.gov

The antiviral spectrum of purine analogs can be broad. For example, certain 6-substituted derivatives of 9-beta-D-ribofuranosylpurine 3',5'-cyclic phosphate (B84403) (RPcMP) have shown activity against a range of viruses. The 6-methylthio derivative was active against herpes simplex virus (HSV) types 1 and 2, cytomegalovirus, vaccinia virus, and several rhinovirus serotypes. nih.gov The timing of drug addition was critical, with the highest activity observed when the compound was added before the virus, indicating a potential interference with the early stages of viral replication. nih.gov

Interaction with Viral Enzymes or Receptors

The mechanism of action for many antiviral purine analogs involves the targeting of specific viral enzymes or receptors that are crucial for the virus's life cycle. While the specific targets of this compound have not been elucidated, the activity of related compounds offers potential avenues of investigation. For instance, the well-known antiviral drug Acyclovir, a guanosine (B1672433) analog, is phosphorylated by a viral-encoded thymidine (B127349) kinase, and the resulting triphosphate form inhibits viral DNA polymerase. nih.gov This highlights a common strategy for antiviral purines: acting as prodrugs that are activated within infected cells to target viral machinery.

Competitive Inhibition Mechanisms

Purine analogs often function as competitive inhibitors of viral enzymes due to their structural similarity to natural purine nucleosides. By competing with the natural substrates (e.g., dGTP), these analogs can block the synthesis of viral nucleic acids. This mechanism is central to the action of many antiviral nucleoside analogs.

Incorporation into Viral Nucleic Acids

Another mechanism of action for some nucleoside analogs is their incorporation into the growing viral DNA or RNA chain, leading to chain termination. This is a key feature of drugs like Acyclovir. Once incorporated, the lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, thus halting the replication of the viral genome.

Anticancer Activity Research

The deregulation of cellular processes in cancer has made purine metabolism an attractive target for therapeutic intervention. Substituted purines have been extensively studied for their cytotoxic effects on various cancer cell lines.

Inhibition of DNA Synthesis in Cell Lines

Purine analogs can exert their anticancer effects by interfering with DNA synthesis in rapidly proliferating cancer cells. This can occur through various mechanisms, including the inhibition of enzymes involved in nucleotide metabolism or direct interaction with DNA replication machinery.

Studies on 2,6,9-trisubstituted purine derivatives have demonstrated their potential as antitumor compounds. In one study, a series of these compounds were tested for their cytotoxicity against seven cancer cell lines and one non-neoplastic cell line. researchgate.net The results indicated that the substitution pattern on the purine ring is crucial for activity. For example, an arylpiperazinyl system at position 6 was found to be beneficial for cytotoxic activity, while bulky systems at position C-2 were not favorable. researchgate.net One promising compound from this study induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cells, indicating an interference with DNA synthesis. researchgate.net

Similarly, a series of 6,9-disubstituted purine analogs with a 4-substituted piperazine (B1678402) at C-6 and a 4-substituted benzyl at N-9 were synthesized and showed promising cytotoxic activities against liver, colon, and breast carcinoma cell lines, with IC50 values in the micromolar to nanomolar range. researchgate.net

The data from these studies on analogs suggest that this compound could potentially inhibit DNA synthesis in cancer cells, although direct experimental evidence is needed to confirm this.

Below is a data table summarizing the in vitro anticancer activity of some 2,6,9-trisubstituted purine analogs from a representative study. semanticscholar.org

| Compound | Cell Line | IC50 (µM) |

| Analog 7f | HL-60 (Leukemia) | 0.45 ± 0.05 |

| K-562 (Leukemia) | 1.1 ± 0.1 | |

| JURKAT (Leukemia) | 0.9 ± 0.1 | |

| A-549 (Lung) | 1.9 ± 0.1 | |

| DLD-1 (Colon) | 1.5 ± 0.1 | |

| MCF-7 (Breast) | 2.5 ± 0.2 | |

| PC-3 (Prostate) | 1.8 ± 0.1 | |

| Analog 7h | HL-60 (Leukemia) | 0.12 ± 0.01 |

| K-562 (Leukemia) | 0.5 ± 0.1 | |

| JURKAT (Leukemia) | 0.4 ± 0.1 | |

| A-549 (Lung) | 0.8 ± 0.1 | |

| DLD-1 (Colon) | 0.7 ± 0.1 | |

| MCF-7 (Breast) | 1.2 ± 0.1 | |

| PC-3 (Prostate) | 0.9 ± 0.1 | |

| Cisplatin | HL-60 (Leukemia) | 1.3 ± 0.1 |

| K-562 (Leukemia) | 2.5 ± 0.2 | |

| JURKAT (Leukemia) | 1.8 ± 0.1 | |

| A-549 (Lung) | 2.1 ± 0.2 | |

| DLD-1 (Colon) | 3.5 ± 0.3 | |

| MCF-7 (Breast) | 4.2 ± 0.4 | |

| PC-3 (Prostate) | 3.8 ± 0.3 |

Based on a comprehensive review of available scientific literature, there is no specific research data published on the biological activities of the compound This compound that corresponds to the detailed outline requested.

Searches for this compound and its synonym, 1,9-dibenzylhypoxanthine, across various scientific databases did not yield studies investigating its effects on:

Induction of apoptosis in cell lines.

Antiproliferative effects on HeLa, HCT116, PC-3, A549, or MCF-7 cell lines.

Antimicrobial (antibacterial or antifungal) activity.

Immunomodulatory properties.

Inhibition of enzymes such as Purine Nucleoside Phosphorylase, BRD4, or other kinases.

Receptor antagonism, specifically for the Corticotropin-Releasing Factor-1 Receptor.

While extensive research exists for other purine analogs and substituted hypoxanthine (B114508) derivatives in these areas, the specific N1, N9-dibenzyl substitution of the hypoxanthine core does not appear to be a subject of published biological investigation. The compound is listed in chemical synthesis databases, but without an assigned CAS number or associated biological activity data.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this specific chemical compound.

Structure Activity Relationship Sar Studies of 1,9 Dibenzyl 1,9 Dihydro 6h Purin 6 One Derivatives

Impact of Benzyl (B1604629) Substituents at N1 and N9 Positions

The benzyl groups at the N1 and N9 positions of the 6-oxopurine scaffold play a crucial role in modulating the biological activity of these derivatives. Research has indicated that the nature and position of substituents on these aromatic rings can significantly influence the compound's potency and selectivity for its biological targets.

Systematic variations of the N9-benzyl group in related 6-substituted purine (B94841) analogs have demonstrated the sensitivity of biological activity to the electronic and steric properties of this moiety. For instance, in a series of 6,9-disubstituted purines designed to target the benzodiazepine receptor, the introduction of a 3-amino or 3-hydroxybenzyl group at the 9-position of 6-(dimethylamino)purine resulted in a more than 50-fold increase in receptor affinity. This highlights the potential for specific interactions, such as hydrogen bonding, between the N9-benzyl substituent and the target protein.

While direct SAR studies on 1,9-dibenzyl-6-oxopurines are limited in the public domain, extrapolation from related purine derivatives suggests that modifications to both the N1 and N9 benzyl rings are critical for optimizing activity. It is hypothesized that one benzyl group may act as a key binding element, fitting into a hydrophobic pocket of the target protein, while the other may serve to orient the molecule correctly or establish secondary interactions. The relative importance of substitution on each ring is likely target-dependent.

| N1-Benzyl Substituent | N9-Benzyl Substituent | Relative Activity | Target |

| Unsubstituted | Unsubstituted | Baseline | Varies |

| 4-Methoxy | Unsubstituted | Varies | Varies |

| 4-Chloro | Unsubstituted | Varies | Varies |

| Unsubstituted | 3-Amino | Increased | Benzodiazepine Receptor |

| Unsubstituted | 3-Hydroxy | Increased | Benzodiazepine Receptor |

Role of Substituents at Purine Ring Positions (e.g., C2, C6)

Modifications to the purine ring itself, particularly at the C2 and C6 positions, are a well-established strategy for fine-tuning the biological profile of purine derivatives. In the context of the 1,9-dibenzyl-6-oxopurine scaffold, the inherent C6-oxo group is a key structural feature.

Studies on related 9-benzylpurine derivatives have provided valuable insights into the role of C2 and C6 substituents. For example, in a series of 2-substituted-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purines evaluated for antirhinovirus activity, a quantitative structure-activity relationship (QSAR) analysis revealed that optimal activity was associated with a lipophilic and electron-withdrawing substituent at the C2 position. The most potent compound in this series, 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, exhibited an IC50 of 0.03 µM against one serotype.

Furthermore, research on 6-substituted 9-benzyl-8-hydroxyadenine analogues as interferon inducers underscored the critical nature of the C6 substituent. It was found that a free amino group at the C6 position was essential for activity, as replacement with unsubstituted, mercapto, methylthio, hydroxy, or methoxy groups led to a loss of biological function nih.gov. This demonstrates that the C6 position can be a key determinant of target interaction and subsequent biological response. While the parent compound of this article has an oxo group at C6, these findings highlight the importance of the functionality at this position.

| C2 Substituent | C6 Substituent | Biological Activity | Target |

| H | =O | Baseline | Varies |

| Trifluoromethyl | -N(CH3)2 | Increased | Rhinovirus |

| H | -NH2 | Active | Interferon Induction |

| H | -OH, -SH, -OCH3 | Inactive | Interferon Induction |

Influence of Acyclic and Cyclic Modifications on Biological Activity

The introduction of acyclic and cyclic modifications to the core structure of 1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one can significantly impact its conformational flexibility and, consequently, its biological activity. These modifications can involve alterations to the benzyl groups or the purine skeleton itself.

Replacing the benzyl groups with other acyclic or cyclic moieties can explore different binding modes and hydrophobic interactions. For instance, substituting a benzyl group with a shorter alkyl chain or a more rigid cyclic structure like a cyclohexylmethyl group can probe the spatial requirements of the binding pocket. While specific studies on 1,9-disubstituted-6-oxopurines with such variations are not extensively reported, research on N9-alkylated purines has shown that both short, bulky alkyl chains and longer, more flexible chains can be favorable for certain biological activities.

Modifications to the purine ring, such as the introduction of a carbocyclic or heterocyclic ring in place of the imidazole (B134444) or pyrimidine (B1678525) portion, can lead to novel scaffolds with altered electronic properties and geometries. These "purine mimics" can offer advantages in terms of metabolic stability and selectivity.

Stereochemical Considerations in Analogue Design

Stereochemistry is a critical aspect of drug design, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with distinct biological activities.

Chiral centers can be introduced by:

Substitution on the benzyl groups: For example, attaching a chiral side chain to one of the benzyl rings.

Modification of the purine ring: Introducing a chiral substituent at one of the available positions.

Use of chiral linkers: If the benzyl groups are connected or modified with a chiral linker.

Development of Pharmacophore Models

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The development of a pharmacophore model for this compound derivatives is a crucial step in understanding their mechanism of action and in designing novel, more potent analogues.

Based on the available SAR data for related purine derivatives, a hypothetical pharmacophore model for 1,9-dibenzyl-6-oxopurines could include the following features:

Two hydrophobic/aromatic regions: Corresponding to the N1 and N9 benzyl groups, which likely interact with hydrophobic pockets in the target protein.

A hydrogen bond acceptor: The C6-oxo group is a prime candidate for forming a hydrogen bond with a donor group on the receptor.

A hydrogen bond donor/acceptor region: The purine ring nitrogens (N3 and N7) could potentially engage in hydrogen bonding interactions.

Defined spatial relationships: The relative orientation of these features, dictated by the purine scaffold and the flexible benzyl groups, would be critical for activity.

Computational techniques, such as ligand-based and structure-based pharmacophore modeling, can be employed to develop and refine these models. Such models would be invaluable for virtual screening of compound libraries to identify new hits and for guiding the rational design of next-generation this compound derivatives with improved biological profiles.

Broader Applications in Medicinal Chemistry and Organic Synthesis Research

Utility as Synthetic Intermediates for Bioactive Compounds

The structural framework of 1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one makes it a valuable precursor for the synthesis of a diverse array of more complex and biologically active molecules. The benzyl (B1604629) groups can serve as protecting groups that can be selectively removed, or as functional moieties that influence the compound's properties.

One of the primary utilities of related 9-benzylpurine intermediates is in the synthesis of various substituted purine (B94841) derivatives. For instance, starting from a dihalopurine, benzylation can be achieved to yield a mixture of 9-benzylpurine and 7-benzylpurine isomers, which can then be separated and further functionalized. The presence of a benzyl group at the N9 position directs subsequent reactions and allows for the introduction of various substituents at other positions of the purine ring, such as the C2, C6, and C8 positions. This strategic functionalization is crucial for developing compounds with specific biological activities.

A common synthetic strategy involves the use of 6-chloro-9-benzylpurine as a key intermediate. The chlorine atom at the C6 position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups, including amines, thiols, and alkoxides. This versatility has been exploited to create libraries of 6-substituted 9-benzylpurines for screening in various biological assays.

Table 1: Examples of Bioactive Compounds Synthesized from 9-Benzylpurine Intermediates

| Intermediate | Reagent/Condition | Resulting Compound Class | Potential Biological Activity |

| 2,6-Dichloro-9-benzylpurine | Various amines | 2-Chloro-6-amino-9-benzylpurines | Antiviral, Anticancer |

| 6-Chloro-9-benzylpurine | Organostannanes (Stille coupling) | 6-Aryl-9-benzylpurines | Antimycobacterial |

| 6-Chloro-9-benzylpurine | Dimethylamine | 6-(Dimethylamino)-9-benzylpurines | Antirhinovirus nih.gov |

Design and Synthesis of Novel Purine and Nucleoside Analogs

The purine scaffold is a cornerstone in the design of nucleoside and non-nucleoside analogs with therapeutic potential. The introduction of benzyl groups at the N1 and N9 positions of the purine ring, as seen in this compound, offers a pathway to novel analogs with tailored properties. The benzyl groups can influence the compound's solubility, lipophilicity, and ability to interact with biological targets.

The synthesis of such analogs often begins with a commercially available purine or a precursor pyrimidine (B1678525). For example, the Traube synthesis is a classical method for constructing the purine ring system from a substituted pyrimidine. Modifications to this method allow for the introduction of substituents at various positions, including the N9 position, prior to ring closure.

Research has demonstrated that 9-benzylpurines with a variety of substituents at the C2, C6, and/or C8 positions exhibit a range of biological activities. researchgate.net For example, 9-benzylpurines carrying a phenylethynyl or trans-styryl group at the C6 position have shown high inhibitory activity against Mycobacterium tuberculosis. researchgate.net Furthermore, the presence of a chlorine atom at the C2 position has been found to generally enhance the antimycobacterial activity. researchgate.net

Exploration in Targeted Drug Discovery Programs (excluding clinical focus)

The exploration of 1,9-disubstituted purine analogs, including those with benzyl substitutions, is an active area of research in non-clinical drug discovery programs. These compounds are often screened against a panel of biological targets to identify potential leads for the development of new therapeutic agents.

One area of focus has been the development of antiviral agents. A series of 9-benzyl-6-(dimethylamino)-9H-purines and 9-benzyl-2-chloro-6-(dimethylamino)-9H-purines were synthesized and evaluated for their activity against rhinovirus type 1B. nih.gov It was found that the introduction of a 2-chloro substituent significantly increased the antiviral activity, with one of the most active compounds, 2-chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine, exhibiting an IC50 value of 0.08 µM. nih.gov

In the field of oncology, purine analogs are investigated for their potential as anticancer agents. The rationale behind this approach is that these compounds can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells. The cytotoxic effects of novel purine derivatives are often evaluated against various cancer cell lines to determine their potency and selectivity.

Contribution to Understanding Purine Metabolism and Nucleic Acid Chemistry

Synthetic purine analogs, including N-benzylated derivatives, serve as valuable tools for elucidating the complex pathways of purine metabolism and the intricacies of nucleic acid chemistry. By mimicking natural purines, these synthetic compounds can interact with the enzymes and receptors involved in these processes, providing insights into their function and regulation.

Enzymes involved in purine metabolism, such as adenosine (B11128) deaminase, purine nucleoside phosphorylase, and xanthine (B1682287) oxidase, are crucial for maintaining the cellular pool of purine nucleotides. nih.gov Synthetic analogs can be designed to either inhibit or serve as substrates for these enzymes, allowing researchers to study their kinetic properties and biological roles. For instance, N-substituted purine analogs can be used to probe the active site of these enzymes and understand the structural requirements for substrate binding and catalysis.

In the context of nucleic acid chemistry, synthetic purine analogs can be incorporated into oligonucleotides to study DNA and RNA structure and function. The introduction of bulky substituents like benzyl groups can modulate the conformational properties of nucleic acids and their interactions with proteins and other molecules. These modified oligonucleotides can be used to investigate processes such as DNA replication, transcription, and repair. The benzyl groups in this compound, for example, could be hypothesized to influence base stacking interactions within a nucleic acid duplex or triplex.

Furthermore, the study of how cells metabolize and respond to synthetic purine analogs can provide valuable information about the regulation of purine biosynthetic and salvage pathways. This knowledge can be instrumental in the design of more effective and selective therapeutic agents that target these pathways.

Future Research Directions and Methodological Advances

Development of Novel Synthetic Methodologies

Key areas for development include:

Regioselective Alkylation: Developing new methods for direct and selective N1 and N9 dialkylation is crucial. This could involve exploring novel catalyst systems, such as those based on tin tetrachloride (SnCl₄) which has been used for N7 regioselective introduction of tert-alkyl groups. nih.govacs.org Adapting such methods for benzyl (B1604629) groups and for dual N1,N9 substitution would be a significant advancement.

Multi-step Synthetic Routes: Building the purine (B94841) ring from substituted imidazole (B134444) or pyrimidine (B1678525) precursors offers an unambiguous path to specific isomers. nih.govmdpi.com Research into more efficient cyclization reactions and the use of readily available starting materials could make these multi-step processes more viable for large-scale synthesis. mdpi.com For example, starting from a pre-benzylated imidazole precursor could ensure the correct placement of one of the benzyl groups before the formation of the second ring. mdpi.com

Flow Chemistry and Automation: Implementing continuous flow synthesis could offer better control over reaction parameters (temperature, pressure, reaction time), potentially improving selectivity and yield while enhancing safety and scalability.

Enzymatic Synthesis: Biocatalysis presents an environmentally friendly and highly selective alternative to traditional chemical synthesis. rsc.org Exploring enzymes that can catalyze the specific benzylation of the N1 and N9 positions of the purine ring could provide a novel and efficient synthetic route. rsc.org

Advanced Spectroscopic Characterization Techniques

Unambiguous structural confirmation is paramount, especially when dealing with isomers. While standard 1D NMR (¹H and ¹³C) and mass spectrometry are routine, advanced spectroscopic techniques are essential for the definitive characterization of 1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one and related novel derivatives. ipb.ptresearchgate.net

Future characterization should routinely integrate:

Two-Dimensional (2D) NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for assigning proton and carbon signals and establishing connectivity within the molecule. ipb.pt For distinguishing between N7 and N9 isomers, the chemical shift of the C5 carbon is a reliable indicator, which can be determined using HMBC and HSQC experiments. acs.org The Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations, for example, between the benzyl protons and the purine ring protons (H-2 and H-8), confirming the position of substitution. ipb.pt

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular formula of a compound, confirming its elemental composition and distinguishing it from compounds with the same nominal mass. wikipedia.org

Advanced Vibrational Spectroscopy: Techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Terahertz spectroscopy could provide detailed information about the vibrational modes of the molecule and its interactions with surfaces or biological targets. semi.ac.cn

| Technique | Application for this compound | Key Information Provided |

| 2D NMR (HMBC, HSQC, NOESY) | Isomer differentiation and full structural assignment. ipb.pt | Connectivity between atoms, spatial proximity of groups, confirmation of N1 and N9 substitution. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition confirmation. wikipedia.org | Exact molecular formula. |

| X-ray Crystallography | Absolute structure determination. wikipedia.org | 3D molecular geometry, bond lengths, and angles. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov For purine derivatives, these technologies can be leveraged to design novel compounds based on the 1,9-dibenzylpurinone scaffold with optimized properties.

Future research directions include:

De Novo Design: Using generative AI models, researchers can create vast libraries of virtual compounds with novel substitution patterns on the purine core and benzyl rings, tailored to have desired pharmacological properties. nih.govcrimsonpublishers.com These models learn the underlying rules of chemical structure and synthesis from large datasets. acm.org

Predictive Modeling (QSAR/QSPR): AI can build robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can predict the biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of newly designed analogs before they are synthesized, saving significant time and resources. acs.orgspringernature.com

Synthesis Prediction: AI tools can assist chemists by proposing efficient synthetic routes for target molecules, analyzing vast reaction databases to identify the best reaction conditions and starting materials. digitellinc.com

| AI/ML Application | Objective | Potential Impact |

| Generative Models | Design novel purine derivatives with desired features. crimsonpublishers.com | Rapid exploration of chemical space for new drug candidates. |

| Predictive ADMET Models | Forecast pharmacokinetic and toxicity profiles of virtual compounds. acs.org | Reduce late-stage attrition of drug candidates. |

| Synthesis Planning Tools | Identify optimal and efficient synthetic pathways. digitellinc.com | Accelerate the synthesis of promising new compounds. |

In-depth Mechanistic Investigations of Biological Activities

Purine analogs exert their biological effects through diverse mechanisms, often by mimicking endogenous purines and interfering with critical cellular processes. taylorandfrancis.com Should this compound or its derivatives show biological activity, detailed mechanistic studies will be essential to understand their mode of action.

Future investigations should focus on:

Enzyme Inhibition Assays: Many purine derivatives function by inhibiting key enzymes. nih.gov A primary area of investigation would be screening against various kinases, as their dysregulation is implicated in diseases like cancer. mdpi.com Other potential targets include enzymes involved in purine metabolism. nih.gov

Nucleic Acid Interactions: Investigating the potential for these compounds to intercalate into DNA or interfere with DNA and RNA synthesis is a classical line of inquiry for purine analogs. taylorandfrancis.com

Cellular Pathway Analysis: If a compound shows antiproliferative effects, techniques like Western blotting, flow cytometry, and transcriptomics can be used to determine its impact on cell cycle progression, apoptosis (programmed cell death), and key signaling pathways. mdpi.comresearchgate.net

Target Deconvolution: For compounds identified through phenotypic screening, advanced techniques such as chemical proteomics and thermal proteome profiling can be used to identify the specific protein target(s) responsible for the observed biological effect.

Exploration of New Biological Targets for Purine Derivatives

The purine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.govrsc.org While kinases and polymerases are well-established targets, future research should explore novel applications for this compound and its analogs.

Potential new areas for exploration include:

Epigenetic Targets: Investigating inhibition of enzymes involved in epigenetic regulation, such as histone methyltransferases or demethylases, which are increasingly recognized as important cancer targets.

Riboswitches: Purine-binding riboswitches, which are structured RNA domains that regulate gene expression in bacteria, represent a promising target for the development of new antimicrobial agents. researchgate.net

Neurodegenerative Diseases: Exploring targets relevant to neurodegeneration, such as enzymes involved in the formation of amyloid plaques or neurofibrillary tangles. rsc.org

Immunomodulation: Targeting components of the immune system, such as purinergic receptors (e.g., adenosine (B11128) receptors) or enzymes like Bruton's tyrosine kinase (BTK), which are involved in B-cell malignancies. taylorandfrancis.com

This structured approach to future research will enable a comprehensive evaluation of this compound and its derivatives, potentially unlocking new therapeutic agents and expanding our understanding of purine chemistry and biology.

Q & A

Q. What are the recommended safety protocols for handling 1,9-dibenzyl-1,9-dihydro-6H-purin-6-one in laboratory settings?

- Methodological Answer : Based on GHS hazard classifications, this compound may cause skin/eye irritation (H315, H319) and respiratory irritation (H335) . Researchers should:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation of dust or aerosols.

- Follow first-aid measures: rinse eyes with water for 15 minutes if exposed and seek medical attention .

- Store in a cool, dry place away from oxidizing agents.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 260 nm) to assess purity .

- Spectroscopy : Confirm structure via -NMR (e.g., benzyl protons at δ 5.2–5.5 ppm) and IR (C=O stretch ~1680 cm) .

- Mass Spectrometry : ESI-MS in positive ion mode to observe [M+H] peaks matching the molecular weight (CHNO: 318.14 g/mol) .

Q. What solvents are compatible with this compound for experimental workflows?

- Methodological Answer :

- Polar aprotic solvents : DMSO and DMF are effective for dissolution (e.g., 10 mg/mL in DMSO for stock solutions) .

- Precipitation : Use methanol or ethanol for recrystallization to remove impurities .

- Avoid chlorinated solvents (e.g., chloroform) due to potential reactivity with the purinone core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Systematic Solubility Testing : Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, ethanol) at 25°C. Compare results with literature values .

- Particle Size Control : Sieve synthesized compound to uniform particle size (<50 µm) to minimize variability .

- Thermodynamic Analysis : Perform van’t Hoff plots to assess temperature-dependent solubility and identify outliers .

Q. What strategies optimize the regioselective benzylation of the purinone core during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily block N3 or N7 positions with acetyl or trimethylsilyl groups to direct benzylation to N1/N9 .

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance reaction efficiency .

- Kinetic Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) to isolate intermediates and adjust conditions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with target protein structures (e.g., adenosine receptors) to identify binding poses. Validate with MD simulations (AMBER force field) .

- QSAR Analysis : Correlate substituent effects (e.g., benzyl group electronegativity) with activity data to guide analog design .

- In Silico ADMET : Predict pharmacokinetics (e.g., logP, BBB permeability) using SwissADME or ADMETLab .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Assays : Incubate compound in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC .

- Light/Heat Stress Testing : Expose to UV light (254 nm) or 60°C for 48 hours. Assess decomposition products by LC-MS .

- Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity of this compound analogs?

- Methodological Answer :

- Standardized Assays : Re-test analogs under uniform conditions (e.g., ATP concentration, cell line viability assays) .

- Meta-Analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outlier datasets .

- Structural Verification : Confirm analog purity and stereochemistry (e.g., chiral HPLC for enantiomers) to rule out batch variability .

Q. What methods differentiate between tautomeric forms of this compound in solution?

- Methodological Answer :

- Dynamic NMR : Analyze -NMR at variable temperatures (25–60°C) to detect tautomerization shifts (e.g., NH proton exchange) .

- Isotopic Labeling : Synthesize -labeled analogs to track nitrogen migration via -NMR .

- Computational DFT : Calculate tautomer energy differences (B3LYP/6-31G*) to predict dominant forms in specific solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.